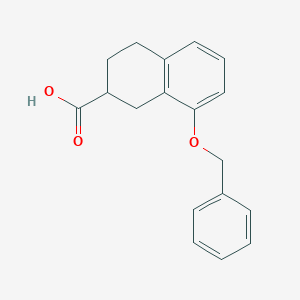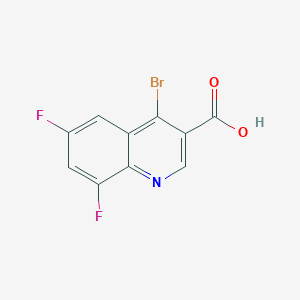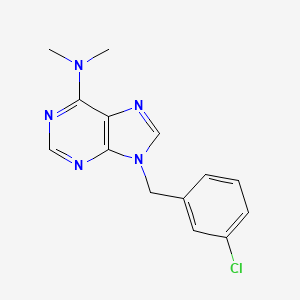
9H-Purin-6-amine, 9-((3-chlorophenyl)methyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine: is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-chlorobenzyl chloride.
N-Alkylation: The purine derivative undergoes N-alkylation with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the 9-(3-chlorobenzyl)purine intermediate.
N,N-Dimethylation: The intermediate is then subjected to N,N-dimethylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
9-Benzyl-N,N-dimethyl-9H-purin-6-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
9-(3-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
Uniqueness
- The presence of the 3-chlorobenzyl group in 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Propiedades
Número CAS |
112089-14-2 |
|---|---|
Fórmula molecular |
C14H14ClN5 |
Peso molecular |
287.75 g/mol |
Nombre IUPAC |
9-[(3-chlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14ClN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
HXJUNFIRIARKCK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


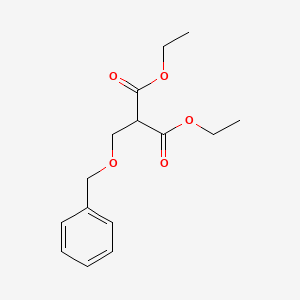




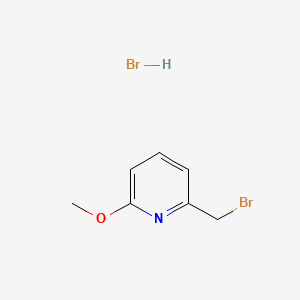

![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)
![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
